N-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
N-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide is an organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a bromophenyl group attached to a pyrazole ring, which is further substituted with a carboxamide group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary targets of N-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide Similar compounds have been known to target various enzymes and receptors in the body .
Mode of Action
The exact mode of action of This compound It’s known that such compounds often interact with their targets by binding to active sites, leading to changes in the target’s function .
Biochemical Pathways
The biochemical pathways affected by This compound Similar compounds have been known to affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound These properties play a crucial role in the bioavailability of the compound .
Result of Action
The molecular and cellular effects of This compound Similar compounds have been known to induce various molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
It is believed that this compound may interact with various enzymes, proteins, and other biomolecules . The nature of these interactions could be crucial in understanding the role of this compound in biochemical reactions .
Cellular Effects
Preliminary studies suggest that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of N-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide in laboratory settings are currently under study. This includes investigations into the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
Studies on the dosage effects of this compound in animal models are ongoing. These studies aim to understand how the effects of this compound vary with different dosages, including any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Current research is focused on identifying any enzymes or cofactors that this compound interacts with, as well as any effects on metabolic flux or metabolite levels .
Transport and Distribution
This includes studies into any transporters or binding proteins that this compound interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
Research into the subcellular localization of this compound is ongoing. This includes investigations into any targeting signals or post-translational modifications that direct this compound to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves the condensation of 4-bromobenzoyl chloride with 1-methyl-1H-pyrazole-5-carboxamide in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are being explored to minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions: N-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation reactions can produce carboxylic acids or ketones .
Scientific Research Applications
N-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:
Comparison with Similar Compounds
N-(4-bromophenyl)thiazol-2-yl-2-chloroacetamide: Known for its antimicrobial and antiproliferative properties.
N-(4-bromophenyl)sulfonylbenzoyl-L-valine: Studied for its antimicrobial and antioxidant activities.
Uniqueness: N-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide stands out due to its unique pyrazole ring structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-(4-bromophenyl)-2-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O/c1-15-10(6-7-13-15)11(16)14-9-4-2-8(12)3-5-9/h2-7H,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBWNZEARNRHAID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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